molecular formula C20H28N4O6 B069945 Sibrafiban CAS No. 172927-65-0

Sibrafiban

カタログ番号: B069945
CAS番号: 172927-65-0
分子量: 420.5 g/mol
InChIキー: WBNUCLPUOSXSNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sibrafiban is a N-acylglycine.

科学的研究の応用

Clinical Trials and Findings

Numerous clinical trials have evaluated the efficacy and safety of sibrafiban in various settings:

  • TIMI 12 Trial : This phase II trial assessed the pharmacokinetics, pharmacodynamics, and safety of this compound in 329 patients post-ACS. The results indicated effective long-term platelet inhibition with a clear dose-response relationship. However, a relatively high incidence of minor bleeding was noted .
  • SYMPHONY Trial : In this large-scale study involving over 9,000 patients, this compound was compared to aspirin for secondary prevention after ACS. The findings revealed no significant additional benefit of this compound over aspirin regarding major ischemic events, raising concerns about its clinical utility .
  • Comparison with Other Antiplatelet Agents : this compound was also compared to clopidogrel in various studies. While both agents aim to reduce ischemic events, this compound did not demonstrate superior outcomes compared to clopidogrel or aspirin when used as part of standard therapy .

Safety Profile

The safety profile of this compound has been a point of concern due to its association with bleeding complications. In the TIMI 12 trial, major hemorrhage occurred in 1.5% of patients treated with this compound . Additionally, minor bleeding incidents were significantly related to dosing regimens and renal function . This raises important considerations for patient selection and monitoring during treatment.

Potential Applications Beyond ACS

While primarily studied for ACS management, there is ongoing interest in exploring the use of this compound in other vascular conditions where platelet aggregation poses a risk, such as peripheral arterial disease or during certain surgical procedures. Further research is needed to establish its efficacy and safety in these contexts.

Summary Table of Key Clinical Trials

Trial NamePopulation SizeInterventionKey FindingsSafety Concerns
TIMI 12329This compound vs. AspirinEffective long-term platelet inhibition; high minor bleeding rates1.5% major hemorrhage
SYMPHONY9,233This compound vs. AspirinNo significant additional benefit over aspirinIncreased minor bleeding incidents
Various StudiesVariesThis compound vs. ClopidogrelNo superior outcomes compared to standard therapiesBleeding risks similar to other agents

特性

IUPAC Name

ethyl 2-[1-[2-[[4-(N'-hydroxycarbamimidoyl)benzoyl]amino]propanoyl]piperidin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O6/c1-3-29-17(25)12-30-16-8-10-24(11-9-16)20(27)13(2)22-19(26)15-6-4-14(5-7-15)18(21)23-28/h4-7,13,16,28H,3,8-12H2,1-2H3,(H2,21,23)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNUCLPUOSXSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CCN(CC1)C(=O)C(C)NC(=O)C2=CC=C(C=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172927-65-0
Record name Sibrafiban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172927-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sibrafiban
Reactant of Route 2
Reactant of Route 2
Sibrafiban
Reactant of Route 3
Reactant of Route 3
Sibrafiban
Reactant of Route 4
Reactant of Route 4
Sibrafiban
Reactant of Route 5
Reactant of Route 5
Sibrafiban
Reactant of Route 6
Reactant of Route 6
Sibrafiban

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。